molecular formula C10H9NO2S B1212553 (1H-Indol-3-ylsulfanyl)-acetic acid CAS No. 54466-88-5

(1H-Indol-3-ylsulfanyl)-acetic acid

Cat. No.: B1212553
CAS No.: 54466-88-5
M. Wt: 207.25 g/mol
InChI Key: MVTHCDJJTYSGFW-UHFFFAOYSA-N
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Description

(1H-Indol-3-ylsulfanyl)-acetic acid is an organic compound that features an indole ring system substituted with a sulfanyl group at the 3-position and an acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-3-ylsulfanyl)-acetic acid typically involves the introduction of a sulfanyl group to the indole ring followed by the attachment of an acetic acid moiety. One common method involves the reaction of indole-3-thiol with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (1H-Indol-3-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated indole derivatives

Scientific Research Applications

(1H-Indol-3-ylsulfanyl)-acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, cellular pathways, and as a probe in biochemical assays.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in areas such as anti-inflammatory, anticancer, and antimicrobial treatments.

    Industry: Its derivatives may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1H-Indol-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins. The sulfanyl group may enhance binding affinity or modulate the compound’s reactivity. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carboxylic acid: Known for its role in plant defense mechanisms.

    Indole-3-butyric acid: Another plant growth regulator with applications in agriculture.

Comparison: (1H-Indol-3-ylsulfanyl)-acetic acid is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties compared to other indole derivatives. This structural difference may result in varied reactivity, binding affinity, and biological activity, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-10(13)6-14-9-5-11-8-4-2-1-3-7(8)9/h1-5,11H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTHCDJJTYSGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343586
Record name (1H-Indol-3-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54466-88-5
Record name (1H-Indol-3-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-((1H-indol-3-yl)thio)acetate from Step A was dissolved in a mixture of tetrahydrofuran (20 mL) and 2.0 M aqueous LiOH (15 mL), then stirred vigorously at ambient temperature for 30 min. Tetrahydrofuran was removed in vacuo, the aqueous layer neutralized with 1.2 N HCl and extracted with CH2Cl2. The organic layer was dried over magnesium sulfate and the solvent was removed in vacuo to produce an oily residue. Upon diluting the residue in dichloromethane a solid formed which was filtered and dried to yield the desired product (2.00 grams, 9.65 mmol, 38% yield over 2 steps). LCMS>99% at 254 nm, RT=1.02 min, m/z=208 (M+1).
Quantity
0 (± 1) mol
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20 mL
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Name
Quantity
15 mL
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0 (± 1) mol
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Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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